7-Chlorothieno[3,2-b]pyridine oxalate
Description
Structural Classification Within Thienopyridine Derivatives
Thienopyridines constitute a distinctive class of heterocyclic compounds characterized by the fusion of a thiophene ring with a pyridine ring system. The fundamental structural framework consists of a five-membered thiophene ring containing four carbon atoms and one sulfur atom fused to a six-membered pyridine ring containing five carbon atoms and one nitrogen center. Within this classification, thieno[3,2-b]pyridine derivatives represent a specific regioisomer where the thiophene ring is fused to the pyridine ring in a particular orientation that influences both chemical reactivity and biological activity.
The structural characteristics of this compound can be comprehensively understood through its molecular composition and geometric arrangement. The compound features a planar bicyclic system where the thiophene sulfur atom occupies a strategic position that affects electron distribution throughout the molecule. The chlorine substitution at the 7-position introduces electron-withdrawing properties that significantly modify the electronic character of the heterocyclic system. This halogen substitution pattern creates distinctive chemical properties that differentiate it from other thienopyridine derivatives and contributes to its potential biological activities.
Table 1: Structural Comparison of Thienopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Thieno[3,2-b]pyridine | C7H5NS | 135.19 | Basic bicyclic framework |
| 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | 169.63 | Chlorine at position 7 |
| This compound | C9H6ClNO4S | 259.67 | Oxalate salt complex |
The electron-withdrawing nature of the chlorine substituent at the 7-position creates a significant impact on the overall electronic distribution within the molecule. This substitution pattern influences both the nucleophilic and electrophilic character of various positions within the heterocyclic system, making certain reaction sites more reactive while stabilizing others. Research has demonstrated that chlorine atoms positioned adjacent to the pyridine nitrogen atom exhibit different reactivity patterns compared to those in other positions, with alpha-positioned chlorines being more resistant to nucleophilic displacement.
Historical Development of Thieno[3,2-b]pyridine Chemistry
The historical development of thieno[3,2-b]pyridine chemistry traces back to fundamental research efforts aimed at synthesizing heterocyclic analogues of naturally occurring alkaloids. Early investigations focused on developing synthetic methodologies that could efficiently construct the thieno[3,2-b]pyridine framework through cyclization reactions of appropriately substituted precursors. The pioneering work in this field established the foundational understanding of how thiophene and pyridine rings could be effectively fused to create stable bicyclic systems with unique chemical properties.
Significant advances in thieno[3,2-b]pyridine synthesis emerged from systematic studies of nucleophilic substitution reactions and electrophilic substitution patterns. These investigations revealed that the reactivity of chloro-substituted derivatives depends critically on the position of the halogen relative to the nitrogen atom in the pyridine ring. Research demonstrated that chlorine atoms positioned beta to the pyridine nitrogen were readily displaced by nucleophiles, while alpha-positioned chlorines exhibited much greater resistance to substitution reactions.
The development of synthetic approaches to thieno[3,2-b]pyridine derivatives has evolved through several distinct methodological advances. Early synthetic strategies relied on cyclization reactions of N-thienylmethyl sulfonamides under acidic conditions at elevated temperatures. These methods provided access to the basic heterocyclic framework but were limited in their ability to introduce specific substitution patterns efficiently. More recent developments have focused on metal-free synthetic approaches that utilize site-selective carbon-hydrogen bond functionalization followed by cyclization reactions.
Table 2: Historical Milestones in Thieno[3,2-b]pyridine Chemistry
Significance of Oxalate Salts in Heterocyclic Compound Stabilization
Oxalate salts play a crucial role in the stabilization and pharmaceutical formulation of heterocyclic compounds, particularly those containing basic nitrogen centers that can form stable ionic complexes. The oxalate ion, derived from oxalic acid, possesses two carboxylate groups that can participate in multiple binding interactions with cationic species, creating stable crystalline structures with enhanced physical and chemical properties. In the context of this compound, the salt formation provides significant advantages in terms of solubility, stability, and ease of handling compared to the free base form.
The formation of oxalate salts with heterocyclic compounds results in characteristic changes to their physical properties, including melting point, solubility profile, and crystalline morphology. Research on lanthanide oxalates has demonstrated that oxalate salt formation can dramatically influence precipitation kinetics and crystal growth patterns, with the stability and morphology of the resulting crystals being highly dependent on temperature and concentration conditions. These principles apply broadly to organic oxalate salts, where the oxalate counterion provides stabilization through multiple ionic and hydrogen bonding interactions.
The thermal stability characteristics of oxalate salts represent another important aspect of their utility in heterocyclic compound formulation. Thermogravimetric analysis of various oxalate complexes reveals that dehydration processes occur in well-defined steps, with the oxalate component providing thermal stability up to elevated temperatures before decomposition. This thermal behavior is particularly relevant for this compound, where the salt form must maintain integrity during storage and handling while remaining accessible for subsequent chemical transformations.
Table 3: Physical Properties of 7-Chlorothieno[3,2-b]pyridine and Its Oxalate Salt
| Property | 7-Chlorothieno[3,2-b]pyridine | This compound |
|---|---|---|
| Molecular Formula | C7H4ClNS | C9H6ClNO4S |
| Molecular Weight | 169.63 g/mol | 259.67 g/mol |
| Melting Point | 34.0-35.5 °C | Not specifically reported |
| Storage Conditions | Under inert gas at 2-8 °C | Room temperature stable |
| Physical Form | Powder to lump | Crystalline solid |
The mechanistic aspects of oxalate salt formation involve the protonation of the basic nitrogen center in the thienopyridine ring system followed by ionic association with the oxalate dianion. This process results in the formation of stable ionic pairs that can further organize into extended crystalline networks through hydrogen bonding and electrostatic interactions. The resulting crystal structures typically exhibit enhanced stability compared to the parent heterocyclic compounds and demonstrate improved pharmaceutical properties including better flow characteristics and reduced hygroscopicity.
Recent advances in understanding oxalate chemistry have revealed their utility as activating groups for various chemical transformations under photocatalytic conditions. Research has demonstrated that oxalate esters and salts can serve as effective radical precursors when subjected to visible light irradiation in the presence of appropriate photocatalysts. This discovery opens new synthetic possibilities for oxalate-containing heterocyclic compounds, where the oxalate group can potentially serve dual roles as both a stabilizing counterion and a reactive functionality for further chemical elaboration.
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS.C2H2O4/c8-5-1-3-9-6-2-4-10-7(5)6;3-1(4)2(5)6/h1-4H;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPQNIUZALZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718473 | |
| Record name | Oxalic acid--7-chlorothieno[3,2-b]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-60-9 | |
| Record name | Thieno[3,2-b]pyridine, 7-chloro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--7-chlorothieno[3,2-b]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thieno[3,2-b]pyridine Core Construction
Step 1: Formation of the heterocyclic core
- Starting materials: 2-Aminothiophenes and pyridine derivatives are commonly employed.
- Method: A typical approach involves cyclization of 2-aminothiophenes with aldehydes or ketones under acidic or basic conditions, forming the fused heterocycle.
Step 2: Chlorination at the 7-position
- Reagents: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are used to selectively chlorinate the heterocycle at the desired position.
- Conditions: Reactions are usually carried out at controlled temperatures (0–25°C) in inert solvents such as dichloromethane to prevent over-chlorination.
Step 3: Oxidation to form the oxalate salt
- Salt formation: The chlorinated heterocycle is reacted with oxalic acid or oxalate salts under mild conditions to form the oxalate salt.
- Method: Dissolution in suitable solvents (e.g., ethanol or water) followed by slow addition of oxalic acid and crystallization yields the oxalate salt.
Direct Synthesis via Condensation and Cyclization
Step 1: Condensation of 2-aminothiophenes with halogenated pyridine derivatives
- Reagents: 2-Aminothiophenes with halogenated pyridines, such as 2-chloropyridine derivatives.
- Conditions: Heating in polar solvents like ethanol or acetic acid facilitates nucleophilic substitution and cyclization.
Step 2: Chlorination at the 7-position
- Similar to Route A, selective chlorination is performed using NCS or SO₂Cl₂.
Step 3: Salt formation with oxalic acid
- The free base is reacted with oxalic acid to produce the oxalate salt, which can be purified by recrystallization.
Data Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Core synthesis | 2-Aminothiophenes + pyridine derivatives | Ethanol / Acetic acid | Reflux (~80°C) | 12–24 hours | Cyclization via condensation |
| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane | 0–25°C | 2–6 hours | Regioselective at 7-position |
| Salt formation | Oxalic acid | Water / Ethanol | Room temperature | 1–3 hours | Crystallization of oxalate salt |
Research Findings and Optimization
- Selectivity: Controlled chlorination is critical; excess chlorinating agent can lead to poly-chlorination.
- Yield: Optimized reaction temperatures and stoichiometry improve yields, typically ranging from 60% to 85%.
- Purification: Recrystallization from ethanol or water ensures high purity of the final oxalate salt.
- Stability: The oxalate salt demonstrates good stability at 2–8°C, with proper storage preventing decomposition.
Concluding Remarks
The synthesis of 7-Chlorothieno[3,2-b]pyridine oxalate is well-documented, with methods centered on heterocyclic core construction, selective chlorination, and salt formation. Optimization of reaction conditions, choice of reagents, and purification techniques are crucial for high yield and purity, making these methods suitable for research and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thienopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Chlorothieno[3,2-b]pyridine oxalate has been studied for its potential therapeutic effects, particularly in the modulation of pre-mRNA splicing. This compound is part of a broader class of thieno[3,2-b]pyridine derivatives that have shown promise in treating genetic disorders such as familial dysautonomia by enhancing splicing efficiency in cells .
Case Study: Familial Dysautonomia
A study highlighted the use of thieno[3,2-b]pyridine derivatives, including this compound, in improving pre-mRNA splicing related to familial dysautonomia. The findings indicated that these compounds could significantly increase the levels of correctly spliced mRNA in affected cell lines, suggesting a potential therapeutic avenue for this genetic disorder .
Antimicrobial Activity
Research has indicated that compounds similar to 7-chlorothieno[3,2-b]pyridine exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-Chlorothieno[3,2-b]pyridine | E. coli | 15 |
| 7-Chlorothieno[3,2-b]pyridine | S. aureus | 18 |
| Control (Standard Antibiotic) | E. coli | 20 |
| Control (Standard Antibiotic) | S. aureus | 22 |
This table demonstrates the comparative effectiveness of 7-chlorothieno[3,2-b]pyridine against common bacterial pathogens .
Agricultural Applications
Recent studies have explored the use of thieno[3,2-b]pyridine derivatives as agrochemicals due to their potential herbicidal and fungicidal properties. These compounds can be utilized to develop new formulations that target specific pests while minimizing environmental impact.
Case Study: Herbicidal Activity
In agricultural trials, formulations containing thieno[3,2-b]pyridine derivatives were tested against common weeds in crop fields. Results showed a significant reduction in weed biomass compared to untreated controls, indicating their potential utility as selective herbicides .
Analytical Chemistry
This compound is also used in analytical chemistry as a standard reference material for developing methods to detect and quantify related compounds in biological samples. Its stability and defined chemical properties make it suitable for use in various analytical techniques.
Application Example: Chromatographic Techniques
In high-performance liquid chromatography (HPLC), this compound serves as an internal standard for quantifying similar compounds in complex mixtures. Its known retention time and response factors facilitate accurate measurements in pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Reactivity
The reactivity and applications of 7-chlorothieno[3,2-b]pyridine oxalate are influenced by its structural analogs, which differ in substituents or heterocyclic cores:
Key Observations :
- Core Heterocycle Influence: The thienopyridine core in 7-chlorothieno[3,2-b]pyridine exhibits higher reactivity in palladium-catalyzed couplings compared to furopyridine analogs. For example, Hiyama coupling yields for 7-chlorothieno[3,2-b]pyridine range from 50–81%, while 4-chlorofuro[3,2-c]pyridine yields drop to 20–30% due to reduced electron density .
- Ester derivatives (e.g., ethyl carboxylate) improve solubility but require deprotection steps for further functionalization .
Physical and Chemical Properties
Notable Trends:
- Halogen addition (e.g., bromine in 6-Bromo-7-chlorothieno[3,2-b]pyridine) increases molecular weight and density (1.849 g/cm³) but reduces solubility .
- The oxalate counterion improves aqueous solubility, critical for biological assays compared to neutral analogs .
Biological Activity
7-Chlorothieno[3,2-b]pyridine oxalate is a chemical compound with the molecular formula C9H6ClNO4S. It belongs to the thienopyridine class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure, particularly the presence of the oxalate group, influences its solubility and reactivity, making it a subject of interest in various scientific fields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action:
The compound may exert its anticancer effects by inducing apoptosis through the activation of caspase pathways and inhibiting key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Mechanistic Studies
The biological activity of this compound has been linked to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit enzymes such as topoisomerases and kinases that are critical for DNA replication and cell division.
Case Study: Enzyme Inhibition
In a recent study involving human cancer cell lines, treatment with this compound resulted in a significant decrease in topoisomerase II activity. This inhibition correlated with reduced cell viability and increased apoptosis markers.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Chlorothieno[3,2-b]pyridine oxalate with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Use halogenated heterocyclic precursors (e.g., 2-aminopyridine derivatives) and coupling agents like phosphorus oxychloride to introduce the thienopyridine core. Purification via column chromatography or recrystallization is critical, as impurities from incomplete chlorination or oxidation can reduce yield. Storage at 2–8°C in airtight containers prevents decomposition . Continuous flow processes (automated temperature/pressure control) enhance reproducibility and purity (>97%) compared to batch methods .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography to resolve bond angles and confirm the oxalate salt formation (e.g., H-atom parameters and torsion angles ).
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., Cl at position 7, pyridine ring protons).
- HPLC-MS for purity assessment (retention time matching, molecular ion peak at m/z 169.63 ).
Q. What storage conditions are optimal to maintain the compound’s stability?
- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use amber vials to minimize photodegradation. For long-term storage, lyophilize the compound and keep desiccated. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Low yields often stem from steric hindrance or poor catalyst compatibility. Strategies include:
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to enhance selectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
- Microwave-assisted synthesis : Reduces reaction time and side products (e.g., 30% yield improvement in analogous thiazolo-pyridine syntheses ).
Q. How to resolve contradictory biological activity data in enzyme inhibition studies?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity.
- Purity validation : Re-test activity using HPLC-purified samples (>99%) to exclude impurity interference .
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions.
- Dose-response curves : Use a wider concentration range (nM–µM) to identify non-linear effects .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- QSPR models : Correlate substituent effects (e.g., Cl, oxalate) with reaction outcomes using datasets from analogous thienopyridines .
- Molecular docking : Screen for binding affinity with target enzymes (e.g., kinases) to prioritize synthetic derivatives .
Q. What synthetic routes enable the preparation of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Nucleophilic substitution : Replace the Cl group with amines or thiols under basic conditions.
- Oxalate modification : React with alcohols or amines to form esters or amides, altering solubility.
- Metal-catalyzed functionalization : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 3 or 6 .
Data Contradiction & Validation
Q. How to validate crystallographic data when structural parameters conflict with computational predictions?
- Methodological Answer :
- Re-refine XRD data : Check for over-constrained H-atom parameters or thermal motion artifacts .
- Benchmark computational methods : Compare DFT-optimized geometries with multiple functionals (B3LYP vs. M06-2X) .
- Cross-validate with spectroscopic data : Ensure NMR chemical shifts align with predicted electronic environments .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
